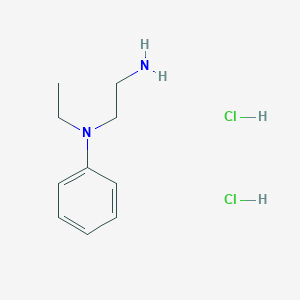
N-(2-aminoethyl)-N-ethylaniline dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-aminoethyl)-N-ethylaniline dihydrochloride, also known as AEEA, is a versatile organic compound used in a variety of laboratory experiments and scientific research applications. It is a colorless, water-soluble, crystalline solid with a molecular weight of 238.18 g/mol. AEEA is a derivative of aniline, an aromatic amine with a wide range of uses in organic synthesis and industrial applications. It has been used in a variety of scientific research applications, including as a substrate in enzymatic assays, as a reagent in organic synthesis, and as a fluorescent probe in biochemical studies.
Aplicaciones Científicas De Investigación
- Field : Biochemistry .
- Application : PNAs are synthetic nucleic acid mimics where the sugar-phosphate backbone is replaced by a peptide backbone. They have higher affinity and superior sequence selectivity compared to DNA, making them attractive for biological and medical applications .
- Method : To improve the antisense and antigene properties of PNAs, many backbone modifications have been explored. This includes chiral PNAs bearing a substituent in the N-(2-aminoethyl)glycine backbone .
- Results : The modifications have led to improved properties of PNAs, including their ability to invade double-stranded DNA, which has potential applications in gene therapy .
- Field : Chemistry .
- Application : This compound is used in various chemical reactions .
- Method : The specific methods of application or experimental procedures would depend on the specific reaction being carried out .
- Results : The outcomes would also depend on the specific reaction, but this compound is generally used due to its reactivity and versatility .
Chiral Peptide Nucleic Acids (PNAs)
N-(2-Aminoethyl)maleimide Hydrochloride
- Field : Chemistry .
- Application : This compound is used in various chemical reactions .
- Method : The specific methods of application or experimental procedures would depend on the specific reaction being carried out .
- Results : The outcomes would also depend on the specific reaction, but this compound is generally used due to its reactivity and versatility .
- Field : Biochemistry .
- Application : This enzyme is involved in the biodegradation of the aminocarboxylic acid product ethylenediamine-N,N′-disuccinic acid (EDDS). It converts (S,S)-EDDS via the intermediate N-(2-aminoethyl)aspartic acid (AEAA) into ethylenediamine and two molecules of fumarate .
- Method : The enzyme catalyzes a sequential two-step deamination of (S,S)-EDDS .
- Results : This work broadens our understanding of mechanistic diversity within the aspartase/fumarase superfamily and will aid in the optimization of EDDS lyase for asymmetric synthesis of valuable (metal-chelating) aminocarboxylic acids .
N-(2-aminoethyl)hydroxylamine dihydrochloride
Ethylenediamine-N,N′-disuccinic Acid Lyase
- Field : Chemistry .
- Application : This compound is used in various chemical reactions .
- Method : The specific methods of application or experimental procedures would depend on the specific reaction being carried out .
- Results : The outcomes would also depend on the specific reaction, but this compound is generally used due to its reactivity and versatility .
- Field : Polymer Chemistry .
- Application : The synthesis of primary amine-functionalised diblock copolymer nanoparticles via polymerisation-induced self-assembly (PISA) using a RAFT aqueous dispersion polymerisation formulation .
- Method : The primary amine steric stabiliser is a macromolecular chain transfer agent (macro-CTA) based on 2-aminoethyl methacrylate AMA, which can be readily polymerised in its hydrochloride salt form with good control .
- Results : The nanoparticles are both cationic at low pH and colloidally stable at high pH. Furthermore, deprotonation of the protonated primary amine groups on the stabiliser chains at high pH renders these particles susceptible to epoxy-amine conjugation .
N-(2-aminoethyl)hydroxylamine dihydrochloride
Primary Amine-Stabilised Nanoparticles
Propiedades
IUPAC Name |
N'-ethyl-N'-phenylethane-1,2-diamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2.2ClH/c1-2-12(9-8-11)10-6-4-3-5-7-10;;/h3-7H,2,8-9,11H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPPHCZPHZWPPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN)C1=CC=CC=C1.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-aminoethyl)-N-ethylaniline dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4aR,7aS)-1-(pyridin-3-ylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B1383226.png)
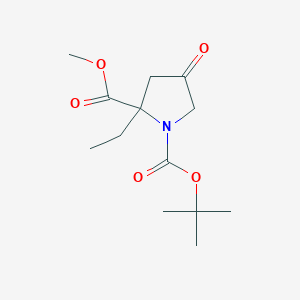

![Bicyclo[2.2.1]heptane-2-sulfonyl fluoride](/img/structure/B1383231.png)

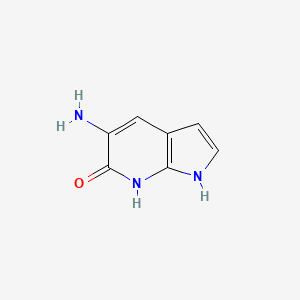
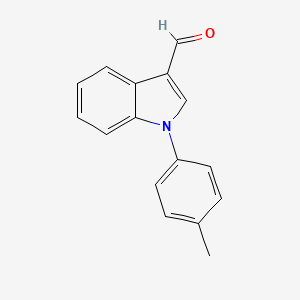

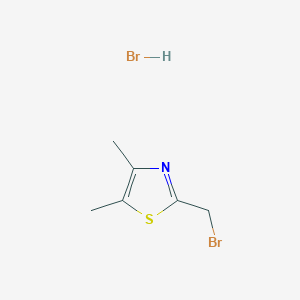
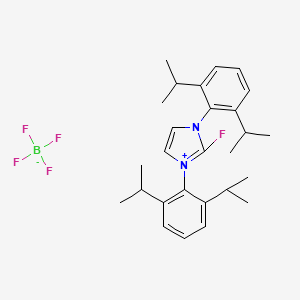
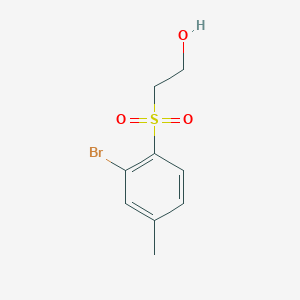
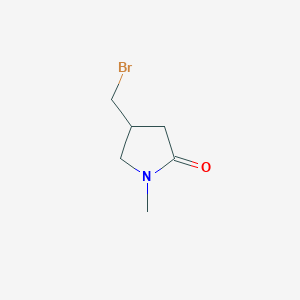
![(4aR,7aS)-1-(pyridin-4-ylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B1383246.png)
![3-(Bicyclo[1.1.1]pentan-1-yl)aniline](/img/structure/B1383249.png)